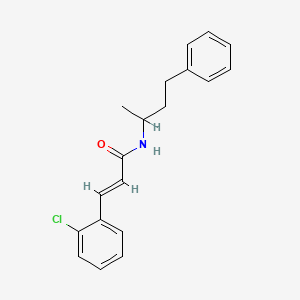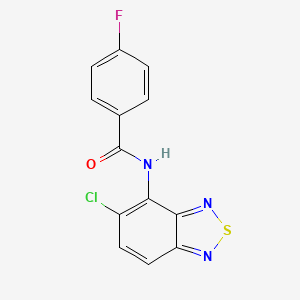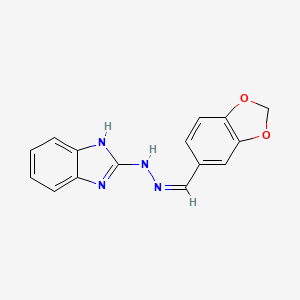
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as URB597, is a synthetic compound that acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endogenous cannabinoids. URB597 has been studied extensively for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction.
Mécanisme D'action
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide exerts its effects by inhibiting FAAH, which leads to increased levels of endogenous cannabinoids such as anandamide. Anandamide is a neurotransmitter that binds to the same receptors as THC, the active ingredient in marijuana. By increasing anandamide levels, this compound may modulate the endocannabinoid system and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide in various tissues, including the brain, liver, and intestine. It has also been found to reduce levels of the FAAH substrate, oleoylethanolamide, in the intestine. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of the endocannabinoid system without affecting other pathways. It has also been shown to have a good safety profile in animal studies. However, this compound has a short half-life and may require frequent dosing in experiments. It is also not suitable for use in cell culture studies due to its poor solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of interest is its potential use in treating substance use disorders, particularly opioid addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction and may have similar effects in humans. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to improve cognitive function in animal models and may have similar effects in humans. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans and to determine its optimal dosing and administration.
Méthodes De Synthèse
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with 1-methyl-3-phenylpropylamine to form the intermediate 2-chlorophenyl-N-(1-methyl-3-phenylpropyl)acetamide. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield this compound.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been shown to have potential therapeutic benefits in various preclinical and clinical studies. In animal models, this compound has been found to reduce pain, anxiety, and depressive-like behaviors. It has also been shown to have anti-inflammatory effects and to improve cognitive function. In humans, this compound has been studied for its potential use in treating chronic pain, anxiety disorders, and substance use disorders.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-15(11-12-16-7-3-2-4-8-16)21-19(22)14-13-17-9-5-6-10-18(17)20/h2-10,13-15H,11-12H2,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUCVWTRKNLIY-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5434879.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzenesulfonamide](/img/structure/B5434883.png)
![ethyl 1-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434885.png)
![2-[ethyl(methyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B5434908.png)
![4-[3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5434911.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5434936.png)
![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434941.png)
![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434946.png)
![3-phenyl-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acrylamide](/img/structure/B5434953.png)
![7-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5434968.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5434977.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)